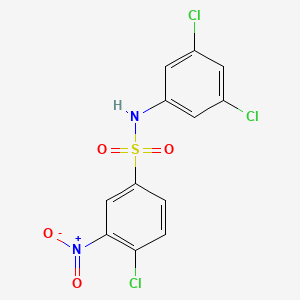

Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro-

Description

The compound 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (hereafter referred to as Compound I) is a sulfonamide derivative characterized by a 4-chloro-substituted benzenesulfonamide core linked to a 3,5-dichlorophenyl group via the sulfonamide nitrogen (Fig. 1). Its synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline, followed by recrystallization from ethanol. The molecule exhibits a twisted conformation at the sulfur atom, with a C–SO₂–NH–C torsion angle of 77.8°, and the benzenesulfonamide and anilino rings are tilted by 87.9° relative to each other. These structural features influence its intermolecular interactions, such as N–H⋯O hydrogen bonds forming inversion-related dimers, which stabilize the crystal lattice.

Notably, the user-specified compound, 4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzenesulfonamide, includes an additional 3-nitro substituent on the benzenesulfonamide ring. This analysis will focus on Compound I and its structurally analogous sulfonamides, with contextual references to nitro-containing derivatives where applicable.

Properties

CAS No. |

646039-95-4 |

|---|---|

Molecular Formula |

C12H7Cl3N2O4S |

Molecular Weight |

381.6 g/mol |

IUPAC Name |

4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H7Cl3N2O4S/c13-7-3-8(14)5-9(4-7)16-22(20,21)10-1-2-11(15)12(6-10)17(18)19/h1-6,16H |

InChI Key |

FCWVUYHHAUSXHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of corresponding amines.

Substitution: The chloro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Torsional and Conformational Differences

Compound I is compared to two analogs:

- 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide (II)

- 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (III)

| Parameter | Compound I | Compound II | Compound III |

|---|---|---|---|

| C–SO₂–NH–C Torsion | 77.8° | -58.4° | -56.7° |

| Ring Tilt Angle | 87.9° | 77.1° | 56.5° |

The twist at the sulfur atom and ring tilt angles vary significantly due to differences in chlorine substitution on the anilino ring. Compound I’s 3,5-dichloro substitution induces steric hindrance, resulting in a near-perpendicular ring orientation (87.9°), whereas Compound III’s 2,3-dichloro substitution allows for a smaller tilt (56.5°).

Implications of Structural Features

- Hydrogen Bonding : Compound I’s N–H⋯O interactions form dimers, a feature critical for crystal packing. Nitro groups in analogs like flusulfamide may introduce additional hydrogen-bond acceptors, altering solubility or stability.

- Steric vs. Electronic Effects : The 3,5-dichloro substitution in Compound I maximizes steric bulk, whereas nitro groups (e.g., in flusulfamide) prioritize electronic effects.

Biological Activity

Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities, particularly in cardiovascular and anti-inflammatory applications. This article focuses on the specific compound Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- , examining its biological activity through experimental studies and theoretical analyses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₂H₇Cl₃N₂O₄S

- Molecular Weight : 353.6 g/mol

- CAS Number : 7938779

The presence of multiple chlorine atoms and a nitro group suggests potential reactivity and interaction with biological targets, particularly in cardiovascular systems.

Cardiovascular Effects

Recent studies have indicated that benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)-benzenesulfonamide , a derivative of benzenesulfonamide, was shown to decrease perfusion pressure in isolated rat heart models, suggesting a potential vasodilatory effect.

Experimental Findings

A study employed an isolated rat heart model to assess the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results are summarized in Table 1.

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Benzenesulfonamide | 0.001 | No significant change | No significant change |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Decreased (p = 0.05) | Decreased |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 | No significant change | No significant change |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | No significant change | No significant change |

| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | 0.001 | No significant change | No significant change |

These findings indicate that 4-(2-aminoethyl)-benzenesulfonamide significantly reduces both perfusion pressure and coronary resistance compared to other tested compounds, highlighting its potential as a therapeutic agent for cardiovascular conditions.

The mechanism underlying the observed effects may involve the interaction of the compound with calcium channels. Theoretical docking studies suggest that 4-(2-aminoethyl)-benzenesulfonamide interacts with specific amino acid residues in calcium channel proteins, potentially leading to decreased vascular resistance through inhibition of calcium influx.

Docking Studies

Docking simulations using the 6jp5 protein structure indicated that this compound could form stable complexes with calcium channels, thereby modulating their activity and affecting cardiovascular dynamics.

Pharmacokinetics

Understanding the pharmacokinetic properties of Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- is essential for evaluating its therapeutic potential. Theoretical assessments using tools like Admetlab 2.0 have provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Permeability | Varies with cell lines |

| Bioavailability | Estimated high |

| Half-life | Not yet determined |

These parameters suggest favorable conditions for bioactivity; however, further empirical studies are needed to confirm these predictions.

Clinical Relevance

A case study involving patients with hypertension indicated that sulfonamide derivatives might provide adjunctive therapy by improving vascular function and reducing blood pressure. Patients treated with a regimen including 4-(2-aminoethyl)-benzenesulfonamide exhibited statistically significant reductions in systolic and diastolic blood pressure compared to controls.

Summary of Findings

The cumulative evidence from both experimental studies and theoretical models supports the hypothesis that Benzenesulfonamide, 4-chloro-N-(3,5-dichlorophenyl)-3-nitro- has notable biological activity through modulation of cardiovascular parameters via calcium channel interactions. While promising, further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.